molecular formula C12H25N3O2 B13168534 Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B13168534
M. Wt: 243.35 g/mol
InChI Key: UYSQIPDQTNSPFU-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by its tert-butyl ester group, amino functionalities, and a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(E)-But-1-en-3-yl]pyrrolidine-1-carboxylate
  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 4-[(tosyloxy)methyl]piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H25N3O2/c1-6-14(5)10-8-15(7-9(10)13)11(16)17-12(2,3)4/h9-10H,6-8,13H2,1-5H3

InChI Key

UYSQIPDQTNSPFU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CN(CC1N)C(=O)OC(C)(C)C

Origin of Product

United States

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